molecular formula C19H23N B11960383 Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- CAS No. 54379-33-8

Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]-

Cat. No.: B11960383
CAS No.: 54379-33-8
M. Wt: 265.4 g/mol
InChI Key: CCVAGMKEDZKRLC-UHFFFAOYSA-N
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Description

Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- is an organic compound with the molecular formula C19H23N It is a derivative of benzenamine, where the amino group is substituted with a 4-butyl group and a 4-ethylphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- typically involves the condensation reaction between 4-butylaniline and 4-ethylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.

Scientific Research Applications

Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the overall reaction rate.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-: Similar structure but with a methoxy group instead of an ethyl group.

    Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-: Similar structure but with an ethoxy group instead of an ethyl group.

    Benzenamine, 4-butyl-N-[(4-chlorophenyl)methylene]-: Similar structure but with a chloro group instead of an ethyl group.

Uniqueness

Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]- is unique due to the presence of the 4-ethylphenylmethylene group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

54379-33-8

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

N-(4-butylphenyl)-1-(4-ethylphenyl)methanimine

InChI

InChI=1S/C19H23N/c1-3-5-6-17-11-13-19(14-12-17)20-15-18-9-7-16(4-2)8-10-18/h7-15H,3-6H2,1-2H3

InChI Key

CCVAGMKEDZKRLC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)CC

Origin of Product

United States

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